molecular formula C6H11F2N B1394883 3,3-Difluorocyclohexanamine CAS No. 921753-34-6

3,3-Difluorocyclohexanamine

Cat. No.: B1394883
CAS No.: 921753-34-6
M. Wt: 135.15 g/mol
InChI Key: VAQNIUDWPOLHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocyclohexanamine is an organic compound with the molecular formula C6H11F2N. It is a derivative of cyclohexanamine, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclohexanamine typically involves the fluorination of cyclohexanamine derivatives. One common method is the direct fluorination of cyclohexanone followed by reductive amination. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclohexanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone, while substitution reactions can produce a variety of substituted cyclohexanamine derivatives .

Scientific Research Applications

3,3-Difluorocyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, potentially leading to unique biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorocyclohexanamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and mono-fluorinated counterparts. These changes can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3,3-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(9)4-6/h5H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNIUDWPOLHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694782
Record name 3,3-Difluorocyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921753-34-6
Record name 3,3-Difluorocyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921753-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Difluorocyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Difluorocyclohexanamine
Reactant of Route 2
Reactant of Route 2
3,3-Difluorocyclohexanamine
Reactant of Route 3
3,3-Difluorocyclohexanamine
Reactant of Route 4
Reactant of Route 4
3,3-Difluorocyclohexanamine
Reactant of Route 5
3,3-Difluorocyclohexanamine
Reactant of Route 6
3,3-Difluorocyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.